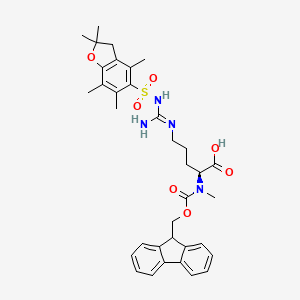

Fmoc-N-Me-Arg(Pbf)-OH

Übersicht

Beschreibung

Fmoc-N-Me-Arg(Pbf)-OH is a derivative used for the introduction of N-α-methyl-arginine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It has a molar mass of 662.80 g/mol .

Synthesis Analysis

The synthesis of this compound involves the use of any standard activation method . The Pbf protecting group can be easily cleaved during the trifluoroacetic acid (TFA)-mediated cleavage reaction .

Molecular Structure Analysis

The Hill formula for this compound is C₃₅H₄₂N₄O₇S₇ . The structure formula can be found on the product page .

Chemical Reactions Analysis

The poor performance of this compound in peptide chain growth is attributed to the formation of a fully inactive δ-lactam, which often results in a reduction in yield and the concomitant formation of the corresponding des-Arg peptides .

Physical and Chemical Properties Analysis

This compound appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .

Wissenschaftliche Forschungsanwendungen

Improvement of Solid-Phase Peptide Synthesis (SPPS) : The incorporation of Fmoc-Arg(Pbf)-OH in SPPS using N-butylpyrrolidinone (NBP) as a solvent was explored by De la Torre et al. (2020). They developed a strategy to improve the performance of SPPS, particularly for the industrial preparation of peptides using this approach (De la Torre et al., 2020).

Synthesis of Pbf-Protected Argininic Acid : The efficiency of NO as a temporary guanidino-protecting group in the synthesis of Pbf-protected argininic acid, a building block for Fmoc-SPPS, was demonstrated by Cupido et al. (2005). They obtained high yields using a large excess of nitrosating agent (Cupido et al., 2005).

Enhanced Synthesis Methods : Yong-yu Hong (2006) studied the synthesis of Fmoc-Arg(Pbf)-OH and found that adding phase-transfer catalyzer tetraethyl ammonium bromide (TEBA) improved the reaction efficiency and yield (Hong Yong-yu, 2006).

Microwave-Irradiation Techniques : Shen Shu-bao (2012, 2009) explored the use of microwave-irradiation in the solid phase synthesis of peptides, such as leuprorelin, involving Fmoc-Arg(Pbf)-OH. This technique improved the yield and efficiency of the coupling reactions (Shen Shu-bao, 2012), (Shen Shu-bao, 2009).

Impurity Identification in Fmoc-Amino Acids : Hlebowicz et al. (2008) identified beta-Ala contamination in Fmoc-amino acids, including Fmoc-Arg(Pbf)-OH, as a general problem in the manufacture of peptide drug substances. They collaborated with suppliers to introduce new specifications to limit these impurities (Hlebowicz et al., 2008).

Optimization of Solid-Phase Synthesis Conditions : Roodbeen et al. (2012) conducted a study on microwave heating in the solid-phase synthesis of N-methylated peptides. They found that incorporation of Fmoc-Arg(Pbf)-OH had higher yields at room temperature, highlighting the impact of temperature on synthesis efficiency (Roodbeen et al., 2012).

Application in Antitumor Peptide Synthesis : The synthesis of antitumor peptide AP-9 using Fmoc-SPPS was explored by Pingkai O. (2007). They optimized conditions for the coupling reaction involving Fmoc-Arg(Pbf)-OH, achieving a high yield of 80.2% (Pingkai O., 2007).

Synthesis of Alzheimer's Aβ-Amyloid Peptide : Milton et al. (1997) described the use of Fmoc-aminoacyl fluorides, including Fmoc-Arg(Pbf)-OH, in the synthesis of Alzheimer's Aβ-amyloid peptide, demonstrating an improvement in yield and purity (Milton et al., 1997).

Wirkmechanismus

Target of Action

Fmoc-N-Me-Arg(Pbf)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide sequences that it is incorporated into during synthesis . These peptide sequences can vary widely, depending on the specific application or research focus .

Mode of Action

The compound interacts with its targets through the process of peptide synthesis . During this process, this compound is incorporated into the growing peptide chain, contributing its unique chemical structure to the final peptide product . This results in changes to the peptide’s overall structure and function, depending on the specific location and context of the this compound within the peptide sequence .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific peptide sequences it is incorporated into . As a building block in peptide synthesis, this compound can influence a wide range of biochemical pathways through its role in the creation of bioactive peptides . These peptides can interact with various biological targets, influencing cellular signaling, enzymatic activity, and other biochemical processes .

Pharmacokinetics

As a compound used in peptide synthesis, its pharmacokinetic properties would be largely determined by the specific peptide it is incorporated into . The bioavailability of the resulting peptide would also depend on factors such as its size, charge, hydrophobicity, and the presence of any additional modifications .

Result of Action

The molecular and cellular effects of this compound’s action are determined by the specific peptide sequences it is incorporated into . These peptides can have a wide range of effects, from influencing cellular signaling pathways to modulating the activity of enzymes or other proteins . The specific effects would depend on the peptide’s structure, function, and its interactions with other molecules in the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the peptide synthesis process and the stability of the resulting peptides . Additionally, the biological environment in which the peptides act (such as the presence of specific enzymes or cellular structures) can also influence their efficacy .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fmoc-N-Me-Arg(Pbf)-OH plays a crucial role in biochemical reactions, particularly in the formation of peptide bonds. It interacts with various enzymes and proteins during the process of peptide synthesis . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide bond formation. It can bind to biomolecules, potentially influencing enzyme activity and causing changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function is typically observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors during this process .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are largely dependent on the context of peptide synthesis. It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

The information provided here is based on the current understanding and available resources .

Eigenschaften

IUPAC Name |

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGKXARLCPKZHJ-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913733-27-4 | |

| Record name | Fmoc-N-Me-Arg(Pbf)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)

![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)

![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)